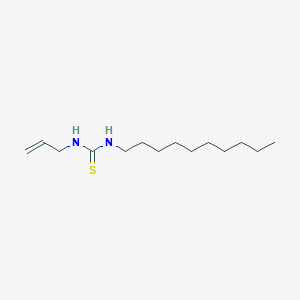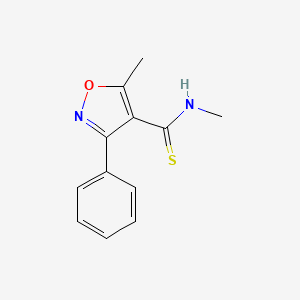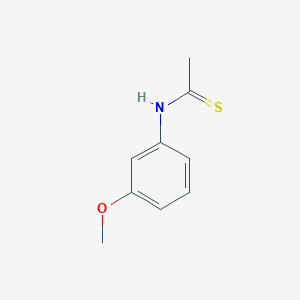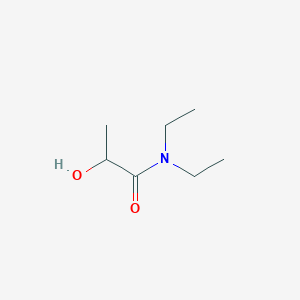
2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate is an organic compound with the molecular formula C26H26O4 and a molecular weight of 402.495 g/mol . This compound is known for its unique structural features, which include methoxy, phenylvinyl, and isopropylphenoxy groups. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate typically involves the esterification of 2-Methoxy-4-(2-phenylvinyl)phenol with 4-isopropylphenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylvinyl group to a phenylethyl group.
Substitution: The methoxy and phenylvinyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce phenylethyl derivatives .
Aplicaciones Científicas De Investigación
2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(2-phenylvinyl)phenyl acetate: Similar structure but lacks the isopropylphenoxy group.
2-Methoxy-4-(2-phenylvinyl)phenyl propionate: Similar structure but has a propionate group instead of an acetate group.
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Similar structure but has a propenyl group instead of a phenylvinyl group
Uniqueness
2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate is unique due to the presence of both the phenylvinyl and isopropylphenoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H26O4 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-2-phenylethenyl]phenyl] 2-(4-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C26H26O4/c1-19(2)22-12-14-23(15-13-22)29-18-26(27)30-24-16-11-21(17-25(24)28-3)10-9-20-7-5-4-6-8-20/h4-17,19H,18H2,1-3H3/b10-9+ |
Clave InChI |
OOMRLAPGMXELSG-MDZDMXLPSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=CC=C3)OC |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)C=CC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11996533.png)





![Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11996559.png)
![5-(4-methoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996583.png)
![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)



![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11996610.png)
